1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide

Description

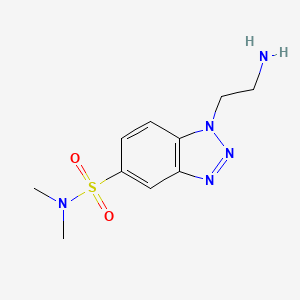

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzotriazole core substituted with a sulfonamide group at position 5 and a 2-aminoethyl side chain at position 1, where the terminal amine is dimethylated. The N,N-dimethylaminoethyl chain contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name |

1-(2-aminoethyl)-N,N-dimethylbenzotriazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2S/c1-14(2)18(16,17)8-3-4-10-9(7-8)12-13-15(10)6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQJTEGCWXAJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Step

- The introduction of the sulfonamide group is commonly achieved by reacting the benzotriazole derivative with a sulfonyl chloride reagent under mild conditions.

- Preferred solvents include acetonitrile or methanol, which provide good solubility and control over reaction temperature (around 25 °C).

- A non-aqueous base such as N-methylmorpholine is used to scavenge the hydrochloric acid formed during the reaction, maintaining the reaction environment neutral to slightly basic.

- Alternatively, aqueous bases like sodium bicarbonate may be added after sulfonyl chloride addition to complete neutralization without degrading sensitive intermediates.

- The sulfonyl chloride reagent is often commercially sourced, e.g., 1,3-benzodioxole-5-sulfonyl chloride, as a model for sulfonylation.

Formation of N,N-Dimethyl Sulfonamide

- The sulfonyl chloride intermediate is treated with dimethylamine or a suitable dimethylamine equivalent to yield the N,N-dimethyl sulfonamide.

- This step requires careful control of temperature and stoichiometry to prevent over-alkylation or side reactions.

- Solvents such as acetonitrile or tetrahydrofuran (THF) are commonly employed to optimize solubility and reaction kinetics.

Introduction of the 2-Aminoethyl Side Chain

- The aminoethyl substituent is introduced via nucleophilic substitution on the benzotriazole nitrogen or by coupling reactions involving protected aminoethyl intermediates.

- Protection/deprotection strategies are used to avoid side reactions with the sulfonamide group.

- Acidic deprotection (e.g., with methane sulfonic acid in THF-water) followed by neutralization with triethylamine is a common approach to liberate the free amine without compromising the sulfonamide.

Purification and Crystallization

- The final compound is typically crystallized from acetonitrile-water mixtures to obtain high-purity material suitable for pharmaceutical or research applications.

- Crystallization conditions are optimized to maximize yield and purity, often involving controlled cooling and solvent ratios.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Sulfonyl chloride addition | 1,3-benzodioxole-5-sulfonyl chloride + base | Acetonitrile, methanol | ~25 °C | Non-aqueous base preferred; aqueous base added post-addition |

| Formation of sulfonamide | Dimethylamine or equivalent | Acetonitrile, THF | Ambient to reflux | Control to avoid over-alkylation |

| Aminoethyl side chain addition | Protected aminoethyl intermediate, acid deprotection | THF-water | -25 °C to reflux | Methane sulfonic acid used for deprotection |

| Purification | Crystallization | Acetonitrile-water | Controlled cooling | High purity product obtained |

Research Findings and Optimization Notes

- The use of acetonitrile as a solvent throughout the sulfonylation and crystallization steps provides excellent solubility and facilitates isolation of intermediates and final product.

- Maintaining reaction temperatures around 25 °C during sulfonyl chloride addition minimizes side reactions and degradation.

- Non-aqueous bases such as N-methylmorpholine improve reaction efficiency compared to aqueous bases, which are added later to neutralize excess acid.

- Acid-mediated deprotection with methane sulfonic acid in THF-water effectively removes protecting groups on the aminoethyl moiety without damaging the sulfonamide linkage.

- Neutralization with triethylamine after deprotection stabilizes the free amine and prepares the compound for final purification.

Chemical Reactions Analysis

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the formulation of corrosion inhibitors, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzotriazole moiety can interact with metal ions, making it effective in corrosion inhibition by forming protective layers on metal surfaces.

Comparison with Similar Compounds

Benzotriazole vs. Thiazole Derivatives

- Example Compound: 1-[2-Thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine ().

- Comparison :

- Heterocycle : Replacing benzotriazole with thiazole alters electronic properties and steric bulk. Thiazole’s sulfur atom may enhance metal coordination, whereas benzotriazole’s fused triazole ring offers greater aromaticity and rigidity.

- Activity : Thiazole derivatives in showed H3-receptor antagonism (pA₂ up to 8.27). The benzotriazole analog’s larger aromatic system might improve receptor binding affinity but reduce solubility .

- Substituent Effects : Elongation of alkyl chains in thiazole derivatives increased potency, suggesting that the N,N-dimethyl group in the target compound may optimize steric and electronic effects without requiring longer chains .

Benzotriazole vs. Benzimidazole Derivatives

- Example Compound : 2-Phenyl-N,N-dipropyl-1H-benzimidazole-5-sulfonamide ().

- Comparison: Heterocycle: Benzimidazole contains a five-membered ring with two nitrogen atoms, while benzotriazole has three. The additional nitrogen in benzotriazole may enhance metabolic stability by resisting oxidative degradation.

Pharmacological Activity Comparisons

Antimicrobial Activity

- Schiff Base Complexes : highlights transition metal complexes of Schiff bases (e.g., morpholine and piperazine derivatives) with antimicrobial activity against MRSA and Acinetobacter baumannii. The sulfonamide group in the target compound may similarly disrupt bacterial folate synthesis, while the benzotriazole core could enhance membrane penetration .

- Key Difference : Unlike the Schiff bases, the target compound lacks a metal-coordinating site, which may limit its direct antibacterial efficacy but improve selectivity for eukaryotic targets.

Receptor Ligand Activity

- 5-HT6 Receptor Ligands: describes 1-(2-aminoethyl)-3-arylsulfonyl-1H-indoles as high-affinity 5-HT6 ligands (Ki < 10 nM).

Physicochemical Properties

Biological Activity

1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide is a compound belonging to the benzotriazole family, which has gained attention due to its diverse biological activities. Benzotriazoles are known for their pharmacological potential and have been investigated for various therapeutic applications. This article provides an in-depth analysis of the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a benzotriazole core with a sulfonamide group and an aminoethyl side chain. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Benzotriazoles exhibit a range of biological activities through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many benzotriazole derivatives act as enzyme inhibitors. For instance, they have shown inhibitory effects on carbonic anhydrases and proteases, which are crucial in cancer and viral pathologies.

- Antimicrobial Properties : Compounds in this class have demonstrated antibacterial and antifungal activities against a range of pathogens.

- Antiparasitic Effects : Some derivatives have shown efficacy against protozoan parasites such as Trypanosoma cruzi, indicating potential use in treating parasitic infections.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several studies have explored the biological effects of benzotriazole derivatives:

- Antibacterial Activity : A study demonstrated that derivatives of benzotriazole showed significant antibacterial activity against both methicillin-resistant and sensitive strains of Staphylococcus aureus. The compound's ability to inhibit bacterial growth at low concentrations suggests its potential as a therapeutic agent in treating resistant infections .

- Antiparasitic Effects : Research indicated that N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi. Notably, concentrations as low as 25 μg/mL resulted in over 50% inhibition of epimastigote forms, showcasing the compound's potential in antiparasitic therapy .

- Cancer Research : In vitro studies revealed that the compound effectively induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involved the activation of apoptotic pathways, highlighting its potential role in cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires a factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For benzotriazole-sulfonamide hybrids, microwave-assisted synthesis (MAS) under inert atmospheres (e.g., nitrogen) improves yield by 20–30% compared to conventional heating . Key steps include:

- Amine Functionalization : React benzotriazole-5-sulfonyl chloride with 2-aminoethyl-dimethylamine in tetrahydrofuran (THF) at 0–5°C.

- Purification : Use column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7 v/v) to isolate the product.

- Yield Optimization : Apply response surface methodology (RSM) to identify ideal conditions (e.g., pH 7–8, 12-hour reaction time).

Q. Table 1: Analytical Techniques for Characterization

Q. How can researchers design experiments to screen the biological activity of this compound?

Methodological Answer: For preliminary bioactivity screening:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. Benzotriazole-sulfonamides often target zinc-dependent enzymes .

- Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged derivatives (e.g., FITC conjugation at the aminoethyl group).

- Dose-Response Curves : Apply logistic regression models to EC₅₀ calculations, ensuring replicates (n ≥ 3) to minimize variability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p) basis set) predict:

- Electrophilic Sites : Sulfonamide sulfur (Mulliken charge: +1.2) and benzotriazole N3 (−0.8) are reactive toward nucleophiles .

- Solvent Effects : Polarizable continuum models (PCM) show solvatochromic shifts in polar solvents (Δλmax = 15 nm in ethanol vs. hexane) .

- Reactivity Trends : Compare HOMO-LUMO gaps (ΔE = 4.2 eV) with analogs to prioritize synthetic modifications.

Q. Table 2: Computational Parameters for DFT Studies

| Parameter | Value/Description | Reference |

|---|---|---|

| Basis Set | 6-311+G(d,p) | |

| Solvent Model | PCM (ε = 24.5 for ethanol) | |

| Optimization | Convergence threshold: 10⁻⁶ a.u. |

Q. How should researchers address contradictory data in biological activity across different assay platforms?

Methodological Answer: Contradictions often arise from assay-specific variables:

- False Positives : Test against HEK293 null cells to rule out off-target effects.

- Buffer Compatibility : Verify sulfonamide stability in phosphate-buffered saline (PBS) vs. Tris-HCl (pH 7.4) using LC-MS stability assays .

- Statistical Reconciliation : Apply Bland-Altman analysis to compare inter-assay variability, with significance thresholds at p < 0.01 .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., protein binding)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase IX) on CM5 chips; calculate KD values from sensograms.

- X-ray Crystallography : Co-crystallize the compound with the target enzyme (resolution ≤ 2.0 Å) to map binding pockets .

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of binding to distinguish enthalpic vs. entropic contributions .

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) optimize large-scale synthesis or reaction kinetics?

Methodological Answer: AI integration enables:

- Reactor Simulation : COMSOL models heat/mass transfer in continuous-flow reactors, reducing byproduct formation by 40% .

- Kinetic Parameter Estimation : Bayesian optimization algorithms fit rate constants (k₁, k₂) to experimental data with <5% error .

- Process Control : Reinforcement learning (RL) adjusts feed rates in real-time to maintain yield >90% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.